REACTION_CXSMILES
|
[CH2:1]1[O:8]C(=O)C[O:4][C:2]1=[O:3].[CH3:9][C@@H:10]1[O:17]C(=O)[C@H](C)[O:13][C:11]1=[O:12].CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].C(O)CCCCCCCCCCC>C1(C)C=CC=CC=1>[C:2]([OH:4])(=[O:3])[CH2:1][OH:8].[C:11]([OH:13])(=[O:12])[CH:10]([CH3:9])[OH:17] |f:2.3.4,7.8|
|
Name
|
|
Quantity
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0.26 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under the nitrogen atmosphere
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
While the temperature was maintained as it
|
Type
|
EXTRACTION
|
Details
|
One hour after the start of the deaeration, the monomers and low-molecular substances were not extracted any more, and the interior of the reactor
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |